molecular formula C8H9NO5S B8286962 methyl 4-(sulfamoyloxy)benzoate

methyl 4-(sulfamoyloxy)benzoate

Cat. No.: B8286962
M. Wt: 231.23 g/mol
InChI Key: LPYVSRFVXYNNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-(sulfamoyloxy)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.

    Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: This compound lacks the methyl ester group but shares the sulfamoyloxy functional group.

    4-Methoxybenzoic acid methyl ester: This compound has a methoxy group instead of a sulfamoyloxy group.

    Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.

Uniqueness

methyl 4-(sulfamoyloxy)benzoate is unique due to the presence of both the sulfamoyloxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 4-sulfamoyloxybenzoate

InChI

InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

LPYVSRFVXYNNGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorosulfonylisocyanate (8.8 ml, 0.1 mole) was added to 200 ml toluene. Solid methyl 4-hydroxybenzoate (15.2 g, 0.1 mole) was added to the stirred solution. The mixture was heated at reflux for 1.5 hr then cooled and treated with about 8 ml water and some tetrahydrofuran. Solvents were then removed by evaporation. The residue was triturated with ethyl acetate-isopropyl ether. The insoluble solid was removed by filtration. The filtrate was concentrated and then triturated in isopropyl ether. The solid was collected and weighed 8.6 g. Recrystallization from acetone-isopropyl ether gave a white solid which was dried under vacuum overnight at room temperature to 3.9 g, mp 116°-118° C.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Chlorosulfonylisocyanate (8.8 ml, 0.1 mole) was added to 200 ml toluene. Solid methyl 4-hydroxybenzoate (15.2 g, 0.1 mole) was added to the stirred solution. The mixture was heated at reflux for 1.5 hr then cooled and treated with about 8 ml water and some tetrahydrofuran. Solvents were then removed by evaporation. The residue was triturated with ethyl acetate-isopropyl ether. The insoluble solid was removed by filtration. The filtrate was concentrated and then triturated in isopropyl ether. The solid was collected and weighed 8.6 g. Recrystallization from acetone-isopropyl ether gave a white solid which was dried under vacuum overnight at room temperature to 3.9 g, mp 116°-118° C.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.